ベンゾフラン-5-イルオキソ酢酸エチルエステル

説明

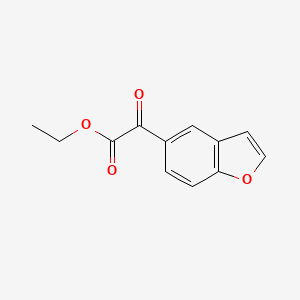

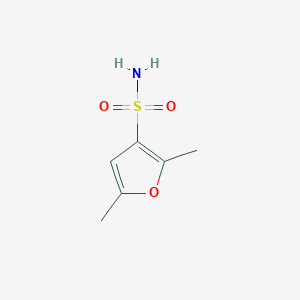

Benzofuran-5-yl-oxoacetic acid ethyl ester is a chemical compound with the molecular formula C12H10O4 . It has a molecular weight of 218.21 . This compound is part of the benzofuran family, which is widely found in natural products and has a broad range of biological and pharmacological activities .

Molecular Structure Analysis

The molecular structure of Benzofuran-5-yl-oxoacetic acid ethyl ester consists of a benzofuran ring attached to an oxoacetic acid ethyl ester group . The benzofuran ring is a heterocyclic compound, consisting of a fused benzene and furan ring .Physical and Chemical Properties Analysis

Benzofuran-5-yl-oxoacetic acid ethyl ester has a predicted boiling point of 324.9±15.0 °C and a predicted density of 1.251±0.06 g/cm3 .科学的研究の応用

医薬品化学: 抗がん剤用途

ベンゾフラン誘導体、特にベンゾフラン-5-イルオキソ酢酸エチルエステルは、強力な抗がん活性を持つ化合物として特定されています 。これらの化合物は合成され、様々な癌細胞株に対して試験され、細胞増殖を阻害する有望な結果を示しています。 例えば、特定のベンゾフラン誘導体は、劇的な抗がん活性を示し、阻害率は癌細胞の種類によって異なります .

薬理学: 薬物開発

薬理学では、ベンゾフラン-5-イルオキソ酢酸エチルエステルは、新しい治療薬を開発するための足場として役立ちます 。 その誘導体は、抗腫瘍、抗菌、抗酸化、抗ウイルス活性について研究されており、創薬における潜在的なリード化合物となっています .

生化学: 生物活性研究

ベンゾフラン-5-イルオキソ酢酸エチルエステルの生化学的応用は、その強い生物活性に関連しています。 研究によると、ベンゾフラン化合物は、病気のメカニズムを理解し、生化学的アッセイを開発するために貴重な、幅広い生物学的効果を示しています .

有機化学: 複雑な分子の合成

有機化学では、ベンゾフラン-5-イルオキソ酢酸エチルエステルは、複雑な分子の合成に使用されます。 マイクロ波支援合成などの手法が、ベンゾフラン誘導体の取得に使用され、その後薬理学的特性が試験されています .

分析化学: 化合物特性評価

分析化学者は、ベンゾフラン-5-イルオキソ酢酸エチルエステルを使用して、沸点や密度などの物理化学的特性を研究しています。 これらの特性は、化学化合物の特性評価と品質管理に不可欠です .

化学工学: プロセス開発

化学工学では、ベンゾフラン-5-イルオキソ酢酸エチルエステルの製造とプロセス開発の側面に重点が置かれています。 エンジニアは、合成経路の最適化と研究開発のニーズに対応するための生産の拡大に取り組んでいます .

将来の方向性

Benzofuran and its derivatives, including Benzofuran-5-yl-oxoacetic acid ethyl ester, have attracted considerable attention in the field of drug invention and development due to their wide range of biological and pharmacological activities . Future research will likely continue to explore the therapeutic potential of these compounds, particularly in the treatment of microbial diseases .

作用機序

Target of Action

Benzofuran compounds, in general, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

It is known that benzofuran compounds interact with their targets to exert their biological effects . The specific interactions and resulting changes would depend on the particular target and the biochemical context.

Result of Action

Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound could potentially induce significant molecular and cellular changes.

生化学分析

Biochemical Properties

Benzofuran-5-yl-oxoacetic acid ethyl ester plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with cyclic AMP (cAMP) and activate EPAC1 and EPAC2, which are proteins involved in cell signaling pathways . These interactions lead to the activation of Rap GTPases, which control multiple cell responses, including cell proliferation, adhesion, morphology, exocytosis, and gene expression .

Cellular Effects

The effects of Benzofuran-5-yl-oxoacetic acid ethyl ester on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to inhibit the growth of several cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . This compound’s ability to inhibit cell growth is attributed to its impact on cell signaling pathways and gene expression, leading to reduced cell proliferation and increased apoptosis.

Molecular Mechanism

At the molecular level, Benzofuran-5-yl-oxoacetic acid ethyl ester exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. One of the key mechanisms involves the activation of EPAC1 and EPAC2 through direct binding to their cyclic nucleotide-binding domains . This activation leads to the downstream activation of Rap GTPases, which play a critical role in regulating cell responses such as proliferation, adhesion, and morphology .

Temporal Effects in Laboratory Settings

The temporal effects of Benzofuran-5-yl-oxoacetic acid ethyl ester in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under various laboratory conditions, maintaining its biological activity over time . Long-term exposure to Benzofuran-5-yl-oxoacetic acid ethyl ester has been observed to result in sustained inhibition of cell growth and prolonged activation of cell signaling pathways .

Dosage Effects in Animal Models

The effects of Benzofuran-5-yl-oxoacetic acid ethyl ester vary with different dosages in animal models. At lower doses, it has been found to exhibit significant biological activity without causing adverse effects . At higher doses, toxic effects have been observed, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage to maximize the therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

Benzofuran-5-yl-oxoacetic acid ethyl ester is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence metabolic flux and alter metabolite levels in cells . The compound’s metabolism involves its conversion into active metabolites that exert biological effects, further contributing to its overall pharmacological profile .

Transport and Distribution

The transport and distribution of Benzofuran-5-yl-oxoacetic acid ethyl ester within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, enhancing its biological activity . The compound’s ability to cross cell membranes and reach intracellular targets is crucial for its effectiveness in modulating cellular processes .

Subcellular Localization

Benzofuran-5-yl-oxoacetic acid ethyl ester exhibits specific subcellular localization, which is essential for its activity and function. It is directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization allows the compound to interact with specific biomolecules and exert its effects precisely where needed .

特性

IUPAC Name |

ethyl 2-(1-benzofuran-5-yl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-2-15-12(14)11(13)9-3-4-10-8(7-9)5-6-16-10/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUDKRTSWPCGTAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC2=C(C=C1)OC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Fluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1442120.png)

![1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]-pyridin-7-yl)-N-methyl-N-phenylmethanesulfonamide](/img/structure/B1442122.png)

![6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1442129.png)

![7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1442131.png)

![4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1442137.png)